1-Methyl-7-oxo-6H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid
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Overview
Description
1-Methyl-7-oxo-6H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid is a heterocyclic compound that belongs to the class of pyrazolopyrimidines. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a scaffold for the development of various therapeutic agents .
Mechanism of Action
Target of Action
The primary target of 1-Methyl-7-oxo-6H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, specifically the transition from the G1 phase to the S phase .
Mode of Action
This compound acts as an inhibitor of CDK2 . It binds to the active site of CDK2, preventing its interaction with cyclin A2, a protein required for CDK2 activation . This inhibitory action disrupts the normal progression of the cell cycle, leading to cell cycle arrest .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, a fundamental biochemical pathway in all living cells . By blocking CDK2 activity, the compound prevents the phosphorylation of key proteins necessary for DNA replication and cell division . This leads to the arrest of the cell cycle, preventing the cells from dividing and proliferating .
Pharmacokinetics
These properties are crucial for the compound’s bioavailability, determining how much of the drug reaches its target site of action .
Result of Action
The result of the compound’s action is significant inhibition of cell proliferation . By blocking CDK2, the compound induces cell cycle arrest, leading to a decrease in cell division and growth . This makes it a potential candidate for cancer treatment, as it could help to slow down or stop the rapid proliferation of cancer cells .
Biochemical Analysis
Biochemical Properties
It is known that pyrazolo[3,4-d]pyrimidine derivatives have been studied as potential inhibitors of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .
Cellular Effects
Related compounds have shown cytotoxic activities against various cancer cell lines .
Molecular Mechanism
It is suggested that similar compounds may inhibit CDKs, leading to alterations in cell cycle progression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-7-oxo-6H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid typically involves the condensation of appropriate pyrazole and pyrimidine precursors. One common method involves the reaction of 3-amino-1-methylpyrazole with ethyl acetoacetate under acidic conditions, followed by cyclization and oxidation steps to yield the desired compound .
Industrial Production Methods: Industrial production methods for this compound are generally based on optimizing the laboratory-scale synthesis for larger-scale operations. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity while minimizing waste and reaction time .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-7-oxo-6H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce hydroxyl derivatives .
Scientific Research Applications
1-Methyl-7-oxo-6H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the context of kinase inhibition.
Medicine: It is investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.
Industry: The compound is used in the development of new materials and as a precursor for various chemical processes
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features and biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its kinase inhibitory properties.
Uniqueness: 1-Methyl-7-oxo-6H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to selectively inhibit certain kinases makes it a valuable scaffold for drug development .
Properties
IUPAC Name |
1-methyl-7-oxo-6H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O3/c1-11-5-3(4(10-11)7(13)14)8-2-9-6(5)12/h2H,1H3,(H,13,14)(H,8,9,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZSYVWMFVLBCSV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=N1)C(=O)O)N=CNC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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